molecular formula C25H35NO4S B5086914 Methyl 3-phenyl-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate

Methyl 3-phenyl-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate

Cat. No.: B5086914
M. Wt: 445.6 g/mol
InChI Key: XCWLUBXIVHAZQZ-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate is a complex organic compound with a unique structure that includes a phenyl group, a sulfonylamino group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-phenyl-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-phenylpropanoic acid with 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonylated intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Corresponding amine or thiol-substituted products.

Scientific Research Applications

Methyl 3-phenyl-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a protecting group for amines.

    Biology: Studied for its potential as an enzyme inhibitor, affecting various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-phenyl-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propanal, 2-methyl-3-phenyl-: A structurally related compound with similar reactivity but different functional groups.

    2-Propenal, 2-methyl-3-phenyl-: Another related compound with a similar backbone but different substituents.

Uniqueness

Methyl 3-phenyl-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate is unique due to its combination of a sulfonylamino group and a propanoate ester, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-phenyl-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO4S/c1-16(2)20-14-21(17(3)4)24(22(15-20)18(5)6)31(28,29)26-23(25(27)30-7)13-19-11-9-8-10-12-19/h8-12,14-18,23,26H,13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWLUBXIVHAZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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